molecular formula C15H23N3O2 B6635077 [2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone

[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone

Cat. No. B6635077
M. Wt: 277.36 g/mol
InChI Key: HFHSPHUZWANTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug development and other areas of research.

Mechanism of Action

The mechanism of action of [2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone has been shown to have a range of biochemical and physiological effects in various studies. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has also been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone in lab experiments is its potential as a novel anticancer agent. Additionally, this compound has also been shown to have potential neuroprotective effects, which could have implications for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research involving [2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone. One area of focus could be further studies on its potential as an anticancer agent, including in vivo studies and clinical trials. Additionally, this compound could also be studied further for its potential neuroprotective effects and its use in the treatment of neurological disorders. Finally, research could also focus on developing more efficient and accessible synthesis methods for this compound.

Synthesis Methods

The synthesis of [2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone involves several steps, including the reaction of 2-bromo-4-(ethylamino)pyridine with 4-hydroxy-4-methylazepan-1-one. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone has been the subject of numerous scientific studies due to its potential applications in drug development. This compound has been shown to have activity against various cancer cell lines and could be used as a potential anticancer agent. Additionally, this compound has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

[2-(ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-16-13-11-12(5-8-17-13)14(19)18-9-4-6-15(2,20)7-10-18/h5,8,11,20H,3-4,6-7,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHSPHUZWANTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C(=O)N2CCCC(CC2)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone

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